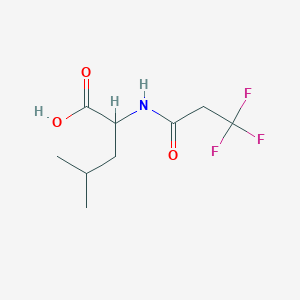
(3,3,3-Trifluoropropanoyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trifluoropropanoyl)leucine is a fluorinated derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoropropanoyl group attached to the leucine molecule. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropanoyl)leucine typically involves the reaction of leucine with 3,3,3-trifluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoropropanoyl)leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoropropanoyl group to other functional groups.
Substitution: The trifluoropropanoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoropropanoic acid derivatives, while substitution reactions can produce a variety of functionalized leucine derivatives .
Scientific Research Applications
(3,3,3-Trifluoropropanoyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of the trifluoropropanoyl group.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoropropanoyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoropropanoyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of (3,3,3-Trifluoropropanoyl)leucine.
3,3,3-Trifluoropropionyl chloride: Another related compound used in the synthesis of various fluorinated derivatives.
Uniqueness
This compound is unique due to the presence of both the leucine amino acid and the trifluoropropanoyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14F3NO3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
BXNBAZJAKYKNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


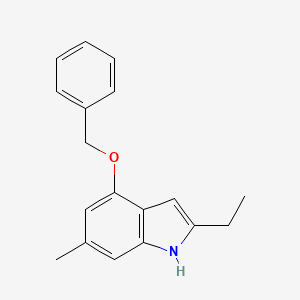
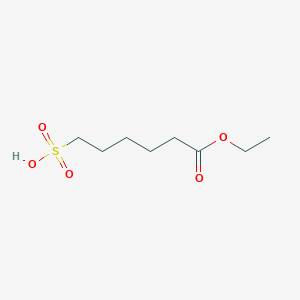
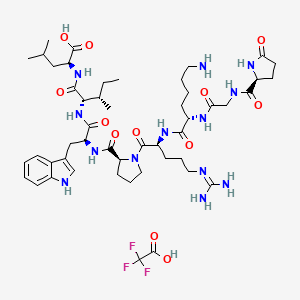

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

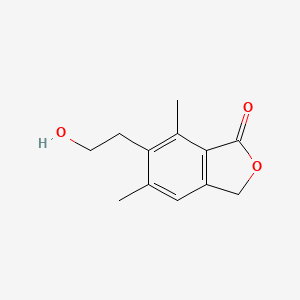
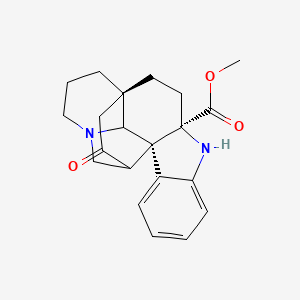

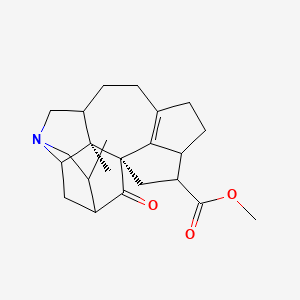
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)



